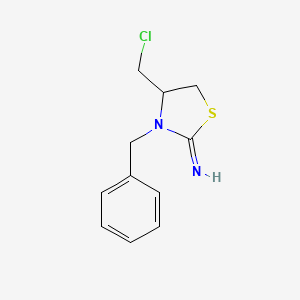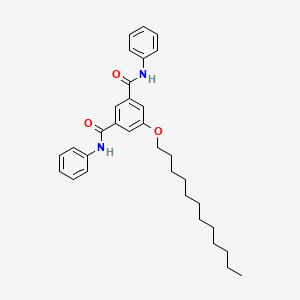![molecular formula C20H35FN2 B14218942 N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine CAS No. 627524-09-8](/img/structure/B14218942.png)
N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine is a synthetic organic compound characterized by the presence of a fluorophenyl group attached to an ethane-1,2-diamine backbone with an undecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and undecylamine.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of 3-fluorobenzyl chloride with undecylamine to form N-(3-fluorobenzyl)undecylamine.
Reductive Amination: The intermediate N-(3-fluorobenzyl)undecylamine is then subjected to reductive amination with ethylenediamine in the presence of a reducing agent such as sodium cyanoborohydride to yield the final product, N1-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific properties, such as hydrophobicity or fluorescence.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N1-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to specific targets, while the undecyl chain can influence the compound’s solubility and membrane permeability. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-[(3-Chlorophenyl)methyl]-N~2~-undecylethane-1,2-diamine
- N~1~-[(3-Bromophenyl)methyl]-N~2~-undecylethane-1,2-diamine
- N~1~-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine
Uniqueness
N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly alter its electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This fluorine substitution can enhance the compound’s stability, lipophilicity, and potential biological activity.
Propriétés
Numéro CAS |
627524-09-8 |
|---|---|
Formule moléculaire |
C20H35FN2 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
N'-[(3-fluorophenyl)methyl]-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C20H35FN2/c1-2-3-4-5-6-7-8-9-10-14-22-15-16-23-18-19-12-11-13-20(21)17-19/h11-13,17,22-23H,2-10,14-16,18H2,1H3 |
Clé InChI |
HKBPEFBKMKIKRV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCNCCNCC1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


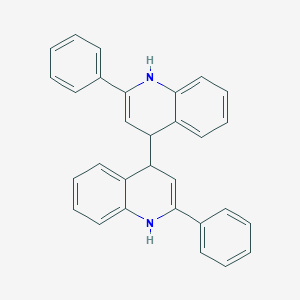

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl-](/img/structure/B14218875.png)
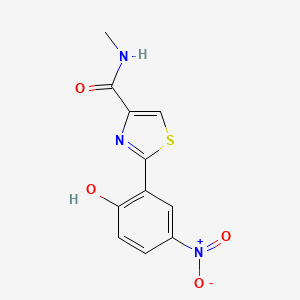
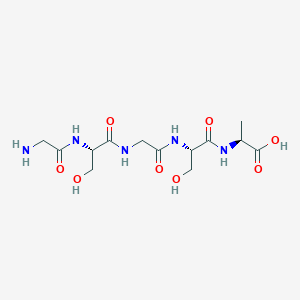
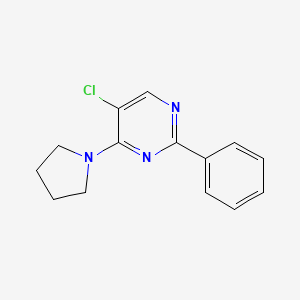
![3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole](/img/structure/B14218907.png)
![(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide](/img/structure/B14218908.png)


![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)
